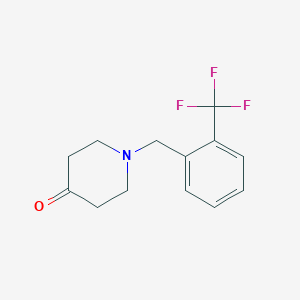

1-(2-(Trifluoromethyl)benzyl)piperidin-4-one

Description

Properties

IUPAC Name |

1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO/c14-13(15,16)12-4-2-1-3-10(12)9-17-7-5-11(18)6-8-17/h1-4H,5-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCCNELNSYXAHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CC2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-(Trifluoromethyl)benzyl)piperidin-4-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)benzyl chloride and piperidin-4-one.

Reaction Conditions: The reaction is usually carried out under basic conditions, often using a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including controlled temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Aldol and Crossed-Aldol Reactions

The ketone group at the 4-position enables participation in aldol reactions with aromatic aldehydes. For example:

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| Benzaldehyde | LDA, THF/HMPA (5:1), -78°C | 3,7-syn-2e (aldol adduct) | 42% |

| Cinnamaldehyde | THF/HMPA (5:1), room temperature | 3,7-syn-2h (1,4-adduct via Michael addition) | 15% |

The solvent system (THF/HMPA) significantly impacts regioselectivity, favoring 1,4-adducts in polar aprotic media ( , ).

Nucleophilic Substitutions

The trifluoromethyl-benzyl moiety undergoes nucleophilic aromatic substitution (SNAr) under specific conditions:

| Nucleophile | Conditions | Product | Key Role of -CF₃ |

|---|---|---|---|

| Amines (e.g., piperazine) | DMF, 100°C, 18 h | 4-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}piperazine | Activates aromatic ring for attack |

| Grignard reagents | Dry ether, reflux | Alkylated derivatives | Stabilizes transition state |

The -CF₃ group increases the electrophilicity of the benzyl ring, accelerating substitution at the para position (, ).

Reduction Reactions

The ketone group is reducible to secondary alcohols or amines:

| Reducing Agent | Conditions | Product | Application |

|---|---|---|---|

| NaBH₄ | Methanol, 0°C | 4-Hydroxypiperidine derivative | Intermediate for chiral synthesis |

| LiAlH₄ | THF, reflux | 4-Aminopiperidine derivative | Precursor for bioactive molecules |

Selective reduction of the ketone preserves the -CF₃-benzyl group, enabling modular functionalization ( ).

Biological Activity and Mechanistic Insights

While not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity:

-

Enzyme inhibition : Binds to cyclooxygenase-2 (COX-2) via hydrogen bonding with the ketone oxygen ( ).

-

Receptor modulation : The -CF₃ group enhances lipophilicity, improving blood-brain barrier penetration for CNS-targeted derivatives ( ).

Comparative Reactivity Table

| Reaction Type | Key Functional Group | Reactivity Trend |

|---|---|---|

| Aldol condensation | Ketone (C=O) | Enhanced by -CF₃’s electron-withdrawing effect |

| Nucleophilic substitution | Benzyl -CF₃ | Para > meta substitution due to -CF₃ orientation |

| Reduction | Ketone (C=O) | Faster than non-fluorinated analogs |

Scientific Research Applications

The compound exhibits various biological activities, particularly in pharmacology. Research indicates that it may interact with multiple biological targets, leading to potential therapeutic effects. Some key areas of application include:

- Antidepressant Activity : Compounds with similar structures have been studied for their antidepressant properties, suggesting that 1-(2-(Trifluoromethyl)benzyl)piperidin-4-one may also possess similar effects.

- Antiviral Properties : Piperidine derivatives are being explored as potential inhibitors of viruses such as influenza. For instance, N-benzyl 4,4-disubstituted piperidines have shown promise as influenza virus inhibitors due to their unique mechanisms of action against viral fusion processes .

- Pain Management : Related compounds have demonstrated efficacy in reducing inflammatory pain in animal models, indicating that derivatives of this class could be beneficial in pain management therapies .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Piperidone | 4-Piperidone | Basic piperidone without trifluoromethyl group; used as a precursor. |

| 1-(2-(Fluorobenzyl)piperidin-4-one | Fluorobenzyl | Contains fluorine instead of trifluoromethyl; different electronic properties. |

| 3,5-Bis(arylidene)-4-piperidones | 3,5-Bis(arylidene) | More complex structure; studied for anti-inflammatory activity. |

The trifluoromethyl group in this compound enhances its lipophilicity and biological activity compared to similar compounds lacking this feature, making it particularly interesting for drug discovery and development.

Case Studies and Research Findings

Several studies have highlighted the potential applications of piperidine derivatives:

- Influenza Virus Inhibition : Research has shown that N-benzyl 4,4-disubstituted piperidines can effectively inhibit the influenza virus through novel mechanisms involving hemagglutinin fusion peptide interactions. This suggests that derivatives like this compound could be explored for antiviral drug development .

- Anti-inflammatory Effects : In a study involving inflammatory pain models, compounds structurally related to this compound demonstrated significant pain relief without affecting normal exploratory behavior in rats, indicating their potential therapeutic use in chronic pain management .

- Drug Design Framework : The benzoylpiperidine fragment, which includes the piperidine structure found in this compound, has been recognized as a privileged structure in drug design due to its presence in various bioactive molecules across therapeutic areas including oncology and neurology .

Mechanism of Action

The mechanism of action of 1-(2-(Trifluoromethyl)benzyl)piperidin-4-one involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The exact pathways can vary depending on the specific application, but common pathways include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Trifluoromethyl Impact : The -CF₃ group in 1-(2-(Trifluoromethyl)benzyl)piperidin-4-one likely enhances binding to hydrophobic enzyme pockets, as seen in Compound 18c’s AChE inhibition and UDO’s CYP51 inhibition .

- Ring Modifications: Replacement of the ketone with imidazolidin-2-one (Compound 18c) or indanone (E2020) improves AChE affinity, suggesting the ketone alone may be suboptimal for target engagement .

- Anti-Inflammatory Activity : Bis(fluorobenzylidene) derivatives exhibit anti-inflammatory properties, but the absence of -CF₃ in these analogs highlights the unique role of trifluoromethyl in other therapeutic contexts .

Comparative Challenges:

- Trifluoromethyl Introduction: Requires specialized reagents (e.g., trifluoromethylating agents) or pre-functionalized benzyl halides, increasing synthetic complexity compared to non-fluorinated analogs .

- Crystallography : SHELX software () is critical for resolving structures of complex analogs, aiding in SAR studies .

Pharmacokinetic and Physicochemical Properties

- Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism, extending half-life relative to compounds like (3E,5E)-1-benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one .

Biological Activity

1-(2-(Trifluoromethyl)benzyl)piperidin-4-one is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine core with a trifluoromethyl group attached to a benzyl moiety. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which is crucial for biological activity. The structure can be represented as follows:

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit notable anticancer activities. For instance, derivatives containing trifluoromethyl groups have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models. A study on trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones revealed that these compounds could promote hepatoma cell apoptosis by modulating key apoptotic proteins such as Bcl-2 and Bax, along with inhibiting NF-κB activation .

| Compound Name | Activity | Mechanism |

|---|---|---|

| Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones | Anti-tumor | Inhibits NF-κB, promotes apoptosis |

| This compound | Potential anti-cancer | Similar mechanism expected based on structural analogs |

Anti-inflammatory Effects

The anti-inflammatory potential of piperidine derivatives has been documented in various studies. The introduction of trifluoromethyl groups has been associated with enhanced anti-inflammatory activity. For example, compounds similar to this compound have demonstrated the ability to reduce inflammation through inhibition of the NF-κB pathway .

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Key Signaling Pathways : Compounds with similar structures have been shown to inhibit pathways involved in cell survival and proliferation, such as the NF-κB and MAPK pathways.

- Modulation of Apoptotic Proteins : By affecting the expression levels of proteins like Bcl-2 and Bax, these compounds can induce apoptosis in cancer cells.

- Lipophilicity : The enhanced lipophilicity due to the trifluoromethyl group improves cell membrane permeability, facilitating better interaction with biological targets.

Study on Piperidine Derivatives

A comprehensive review highlighted various piperidine derivatives' roles in cancer therapy. Specifically, one study demonstrated that a structurally similar compound exhibited improved cytotoxicity compared to standard chemotherapeutics . The findings suggest that this compound could be explored further for its anticancer potential.

In Vitro Studies

In vitro studies have shown that related compounds can effectively inhibit tumor growth across several cancer cell lines, including those derived from breast and lung cancers. These studies often utilize assays like MTT or flow cytometry to assess cell viability and apoptosis induction.

Q & A

Q. What are the established synthetic routes for 1-(2-(trifluoromethyl)benzyl)piperidin-4-one, and what parameters critically influence reaction efficiency?

The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, derivatives of piperidin-4-one are often prepared by alkylating a piperidin-4-one precursor with a substituted benzyl halide under basic conditions (e.g., K₂CO₃ in DMF). Key parameters include temperature control (60–80°C), solvent polarity, and stoichiometric ratios to minimize side reactions like over-alkylation . The trifluoromethyl group’s electron-withdrawing nature may necessitate longer reaction times or elevated temperatures compared to non-fluorinated analogs .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation of this compound?

- NMR : H and C NMR are used to verify substituent positions and stereochemistry. The deshielding effect of the trifluoromethyl group on adjacent protons is a diagnostic marker .

- X-ray crystallography : Resolves bond angles and torsional strain in the piperidin-4-one ring, particularly for assessing planarity and non-covalent interactions (e.g., C–F···H contacts) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and detects fragmentation patterns indicative of the benzyl-piperidine scaffold .

Q. How is the compound’s purity validated, and what analytical thresholds are acceptable for pharmacological studies?

Purity is assessed via HPLC (reversed-phase C18 column, methanol/water mobile phase) with UV detection at 254 nm. A purity ≥95% is typically required for in vitro assays. Residual solvents (e.g., DMF) must comply with ICH Q3C guidelines, validated using GC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, incubation time) or impurities. To address this:

- Standardize assay protocols (e.g., ATP-based viability assays vs. apoptosis markers) .

- Re-evaluate compound stability under experimental conditions (e.g., pH-dependent degradation in cell culture media) .

- Use orthogonal binding assays (e.g., SPR vs. radioligand displacement) to confirm target engagement .

Q. What strategies optimize the compound’s synthetic yield in multi-step reactions?

- Protecting groups : Temporarily shield the piperidin-4-one ketone during benzylation to prevent unwanted side reactions .

- Catalysis : Palladium-catalyzed cross-coupling for introducing the trifluoromethylbenzyl group improves regioselectivity .

- Workup optimization : Liquid-liquid extraction with ethyl acetate/water removes unreacted starting materials, while silica gel chromatography isolates the product with ≥90% recovery .

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?

The CF₃ group enhances metabolic stability by resisting oxidative degradation (e.g., cytochrome P450 enzymes) and improves blood-brain barrier penetration due to increased lipophilicity (logP ~2.5). However, it may reduce aqueous solubility, requiring formulation adjustments (e.g., PEG-based vehicles) .

Q. What in silico methods predict the compound’s binding modes to neurological targets like σ receptors?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with receptor active sites. The trifluoromethyl group’s electrostatic potential maps show strong van der Waals interactions with hydrophobic pockets, while the piperidin-4-one’s ketone forms hydrogen bonds with conserved residues (e.g., Tyr 206 in σ-1 receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.